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Loop-mediated isothermal amplification (LAMP) is a powerful and versatile nucleic acid

amplification technique that has rapidly gained prominence in molecular diagnostics and

research. Its key advantages—simplicity, speed, high sensitivity, and specificity—make it an

ideal platform for a wide range of applications, from point-of-care disease diagnosis to

environmental monitoring. This in-depth technical guide provides a detailed overview of the

core principles of LAMP, comprehensive experimental protocols, and a comparative analysis of

its performance against traditional PCR methods, tailored for researchers, scientists, and drug

development professionals.

Core Principles of Loop-Mediated Isothermal
Amplification
LAMP is an autocycling, strand displacement DNA synthesis method that occurs at a constant

temperature, typically between 60-65°C. This isothermal nature eliminates the need for a

thermal cycler, a significant advantage over the polymerase chain reaction (PCR). The high

specificity of LAMP is achieved through the use of four to six primers that recognize six to eight

distinct regions on the target DNA. The reaction is driven by a DNA polymerase with high

strand displacement activity, most commonly Bacillus stearothermophilus (Bst) DNA

polymerase.

The key to the LAMP mechanism is the formation of a dumbbell-like DNA structure that serves

as the template for exponential amplification. This process is initiated by a set of inner primers

(Forward Inner Primer, FIP, and Backward Inner Primer, BIP), which contain sequences of both
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the sense and antisense strands of the target DNA. The outer primers (F3 and B3) and optional

loop primers (Loop-F and Loop-B) further facilitate the reaction, with the loop primers

significantly accelerating the amplification process.

The amplification process generates a large amount of DNA, leading to a high concentration of

magnesium pyrophosphate, a byproduct of the reaction. This precipitation of magnesium

pyrophosphate can be visually detected as turbidity, providing a simple and rapid method for

result interpretation. Alternatively, fluorescent dyes or pH indicators can be used for real-time or

colorimetric detection.

Quantitative Data Presentation: LAMP vs. PCR
The performance of LAMP is often benchmarked against PCR, the gold standard in nucleic

acid amplification. The following tables summarize the sensitivity and specificity of LAMP in

comparison to PCR for the detection of various viral, parasitic, and plant pathogens.

Table 1: Comparative Sensitivity and Specificity of LAMP
and PCR for Viral Pathogen Detection
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Virus
Sample
Type

LAMP
Sensitivit
y

LAMP
Specificit
y

PCR
Sensitivit
y

PCR
Specificit
y

Citation(s
)

SARS-

CoV-2

Respiratory

Swabs

92% (95%

CI: 0.85–

0.96)

Not

Reported

96% (95%

CI: 0.93–

0.98)

Not

Reported
[1]

SARS-

CoV-2

Nasophary

ngeal

Swabs

56.6%

(95% CI:

43.3–

69.0%)

98.4%

(95% CI:

91.3–

100.0%)

100% 100% [2]

MERS-

CoV
RNA

Higher

than RT-

PCR (0.7

vs 1.6

copies)

Not

Reported

Not

Reported

Not

Reported
[3]

SARS

Virus
RNA

As low as

10

copies/test

Not

Reported

Not

Reported

Not

Reported
[3]

Wheat

Yellow

Mosaic

Virus

(WYMV)

Infected

Wheat

Leaves

100 times

more

sensitive

than RT-

PCR

100%
Not

Reported

Not

Reported
[4]

Table 2: Comparative Sensitivity and Specificity of LAMP
and PCR for Parasite Detection
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Parasite
Sample
Type

LAMP
Sensitivit
y

LAMP
Specificit
y

PCR
Sensitivit
y

PCR
Specificit
y

Citation(s
)

Plasmodiu

m

falciparum

Blood

100%

(95% CI:

98.5–

100%)

99.1%

(95% CI:

96.7–

99.9%)

Not

Reported

Not

Reported

Not

applicable

Schistoso

ma

mansoni

Not

Specified

Under

Study

Under

Study
Accurate High [5]

Experimental Protocols
The following sections provide detailed methodologies for performing LAMP assays on various

sample types. These protocols are intended as a general guide and may require optimization

for specific targets and experimental conditions.

General LAMP Reaction Setup
A typical LAMP reaction consists of the following components. Master mixes containing many

of these components are commercially available.
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Component Final Concentration

FIP and BIP primers 1.6 µM each

F3 and B3 primers 0.2 µM each

Loop-F and Loop-B primers (optional) 0.4 µM each

Bst DNA Polymerase 8 U/25 µL reaction

dNTPs 1.4 mM each

Betaine 0.8 M

MgSO₄ 8 mM

Isothermal Amplification Buffer 1X

Target DNA/RNA Variable

Nuclease-free water To final volume

Incubation: Incubate the reaction mixture at 60-65°C for 30-60 minutes. The optimal

temperature and time may vary depending on the primers and target sequence.

Protocol for Viral RNA Detection from Saliva
This protocol is suitable for the detection of viral RNA, such as SARS-CoV-2, from saliva

samples.

Sample Collection: Collect saliva in a sterile container.

Sample Pre-treatment (optional but recommended): To inactivate inhibitors and release RNA,

heat the saliva sample at 95°C for 5 minutes.

Reverse Transcription LAMP (RT-LAMP) Reaction Setup:

Prepare the LAMP reaction mixture as described in section 3.1.

Add a reverse transcriptase enzyme to the reaction mix. The concentration will depend on

the specific enzyme used.
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Add 1-5 µL of the pre-treated saliva sample to the reaction tube.

Incubation: Incubate the RT-LAMP reaction at 60-65°C for 30-60 minutes.

Detection: Analyze the results using a pre-determined method (turbidity, fluorescence, or

colorimetric change).

Protocol for DNA Extraction from Blood for LAMP
This protocol outlines a common method for extracting DNA from whole blood for use in LAMP

assays.

Sample Collection: Collect whole blood in an EDTA-containing tube to prevent coagulation.

Lysis of Red Blood Cells:

Mix 200 µL of whole blood with 800 µL of RBC lysis buffer.

Incubate on ice for 10 minutes.

Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

Lysis of White Blood Cells and Protein Precipitation:

Resuspend the white blood cell pellet in 200 µL of cell lysis buffer.

Add 100 µL of protein precipitation solution and vortex vigorously.

Centrifuge at 13,000 x g for 5 minutes.

DNA Precipitation:

Transfer the supernatant to a clean tube containing 300 µL of isopropanol.

Gently mix by inversion until the DNA precipitates.

Centrifuge at 13,000 x g for 2 minutes.

DNA Wash and Resuspension:
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Discard the supernatant and wash the DNA pellet with 70% ethanol.

Air dry the pellet and resuspend it in a suitable volume of nuclease-free water or TE buffer.

LAMP Reaction: Use 1-5 µL of the extracted DNA in the LAMP reaction as described in

section 3.1.

Protocol for Pathogen Detection in Plant Leaf Tissue
This protocol is designed for the detection of plant pathogens from leaf samples.

Sample Collection: Collect a small section of a leaf showing disease symptoms.

Crude DNA Extraction:

Place the leaf tissue (approx. 50-100 mg) in a microcentrifuge tube with a small amount of

extraction buffer (e.g., a buffer containing Tris-HCl, EDTA, and a detergent like SDS).

Grind the tissue using a pestle.

Centrifuge the mixture at high speed for 5 minutes.

LAMP Reaction:

Use 1-2 µL of the supernatant directly in the LAMP reaction mixture as described in

section 3.1.

Incubation and Detection: Incubate the reaction and analyze the results as previously

described. For some robust LAMP assays, direct addition of a small piece of infected leaf

tissue to the reaction tube can also yield positive results, bypassing the need for explicit DNA

extraction.[6]

Mandatory Visualizations
The Loop-Mediated Isothermal Amplification (LAMP)
Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The screening value of RT-LAMP and RT-PCR in the diagnosis of COVID-19: systematic
review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

2. Diagnostic accuracy of LAMP versus PCR over the course of SARS-CoV-2 infection -
PMC [pmc.ncbi.nlm.nih.gov]

3. Loop-Mediated Isothermal Amplification (LAMP): A Rapid, Sensitive, Specific, and Cost-
Effective Point-of-Care Test for Coronaviruses in the Context of COVID-19 Pandemic
[mdpi.com]

4. Loop-Mediated Isothermal Amplification for Detection of Plant Pathogens in Wheat
(Triticum aestivum) - PMC [pmc.ncbi.nlm.nih.gov]

5. Schistosoma mansoni - Wikipedia [en.wikipedia.org]

6. Frontiers | Development and validation of a LAMP-based method for rapid and reliable
detection of Xanthomonas albilineans, the causal agent of sugarcane leaf scald
[frontiersin.org]

To cite this document: BenchChem. [Loop-Mediated Isothermal Amplification: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040301#what-is-loop-mediated-isothermal-
amplification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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